(R)-tolperisone hydrochloride

Chiral Pharmacology Muscle Relaxant Selectivity Enantiomeric Differentiation

(R)-Tolperisone hydrochloride is a chiral aryl-alkyl β-aminoketone and the pharmacologically active R(−) enantiomer of the centrally acting muscle relaxant tolperisone [3.0.CO;2-3" target="_blank">1]. The racemic mixture has been clinically used for decades in Europe and Asia for treating spasticity and muscle spasms, acting via inhibition of voltage-gated sodium and calcium channels.

Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
CAS No. 67499-63-2
Cat. No. B1513144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tolperisone hydrochloride
CAS67499-63-2
Molecular FormulaC16H24ClNO
Molecular Weight281.82 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
InChIInChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/t14-;/m1./s1
InChIKeyZBUVYROEHQQAKL-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tolperisone Hydrochloride (CAS 67499-63-2): Baseline Profile for Scientific Procurement


(R)-Tolperisone hydrochloride is a chiral aryl-alkyl β-aminoketone and the pharmacologically active R(−) enantiomer of the centrally acting muscle relaxant tolperisone [1]. The racemic mixture has been clinically used for decades in Europe and Asia for treating spasticity and muscle spasms, acting via inhibition of voltage-gated sodium and calcium channels [2][3]. Distinct from other centrally acting muscle relaxants, tolperisone lacks significant affinity for adrenergic, cholinergic, dopaminergic, or serotonergic receptors, which contributes to its non-sedating profile [4]. The enantiopure (R)-form is specifically associated with muscle-relaxing activity, while the S(+)-enantiomer exhibits vaso- and bronchodilatory effects [5][6].

Why (R)-Tolperisone Hydrochloride Cannot Be Simply Substituted with Racemic Tolperisone or Other Muscle Relaxants


Direct substitution of (R)-tolperisone hydrochloride with racemic tolperisone or alternative muscle relaxants (e.g., eperisone, thiocolchicoside) is scientifically unsound due to enantiomer-specific pharmacology, divergent ion channel selectivity, and distinct metabolic pathways. The R(−) enantiomer is exclusively responsible for the targeted muscle-relaxing effect, whereas the S(+) enantiomer contributes off-target vaso- and bronchodilatory activity [1][2]. In vivo, mutual chiral inversion occurs in rats following administration of either pure enantiomer, further complicating the predictability of racemic formulations [3]. Moreover, tolperisone exhibits a unique sodium channel isoform blocking profile and lacks the pronounced prolongation of fast recovery kinetics observed with lidocaine, indicating a distinct molecular interaction [4][5]. Clinically, tolperisone demonstrates a superior tolerability profile with significantly less sedation compared to thiocolchicoside [6][7]. The following quantitative evidence details these non-interchangeable properties.

Quantitative Differentiation Evidence for (R)-Tolperisone Hydrochloride Against Closest Analogs


Enantiomer-Specific Pharmacology: Muscle Relaxation vs. Off-Target Activity

The pharmacological activity of tolperisone is stereospecific. The R(−) enantiomer (the target compound) is exclusively responsible for the clinically desired central muscle-relaxing effect, while the S(+) enantiomer mediates vaso- and bronchodilatory peripheral activity [1][2]. This differentiation is critical for therapeutic targeting and avoiding off-target effects associated with the racemate. In contrast, the racemic mixture contains 50% of the therapeutically inactive (for muscle relaxation) S-enantiomer [3].

Chiral Pharmacology Muscle Relaxant Selectivity Enantiomeric Differentiation

Sodium Channel Isoform Selectivity: Divergent Blockade Profile vs. Lidocaine

A direct comparative study of tolperisone and lidocaine on seven voltage-dependent sodium channel isoforms (NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, NaV1.8) expressed in Xenopus laevis oocytes revealed distinct blockade profiles. Notably, lidocaine caused a pronounced prolongation of the fast recovery time constant for NaV1.3, NaV1.5, and NaV1.7 isoforms, a characteristic local anesthetic action, whereas tolperisone did not exhibit this effect [1]. This indicates a fundamentally different interaction with the sodium channel, suggesting a unique molecular mechanism and potentially distinct safety profile.

Sodium Channel Pharmacology Isoform Selectivity Local Anesthetic Comparison

Calcium Channel Blockade Potency: Eperisone Exhibits Higher Affinity than Tolperisone

In a snail neuron model, the inhibitory potency on calcium currents differed significantly among tolperisone and its structural analog eperisone. The IC50 for calcium current suppression was 1.089 mM for tolperisone, compared to 0.348 mM for eperisone and 0.226 mM for isoperisone [1]. This demonstrates that eperisone is approximately 3-fold more potent as a calcium channel blocker than tolperisone in this system, highlighting that these closely related compounds are not functionally interchangeable.

Calcium Channel Antagonism Comparative Pharmacology Eperisone Analog

In Vivo Stereoselective Disposition: Higher Plasma Exposure of L-Tolperisone in Rats

Following intravenous administration of racemic tolperisone (10 mg/kg) to rats, plasma concentrations were significantly higher for L-tolperisone than for D-tolperisone at 5, 15, and 30 minutes post-dose [1]. This stereoselective disposition indicates that the two enantiomers are processed differently in vivo. Furthermore, administration of a single pure enantiomer resulted in the appearance of both enantiomers in plasma, demonstrating mutual chiral inversion [2].

Pharmacokinetics Enantiomer Disposition In Vivo Stereoselectivity

Clinical Tolerability: Lower Sedation Incidence vs. Thiocolchicoside

In a randomized clinical trial (n=120) comparing tolperisone (150 mg TID) with thiocolchicoside (8 mg BID) for acute low back pain, the incidence of sedation was substantially lower in the tolperisone group. Sedation was reported in 6.67% of tolperisone-treated patients versus 20% in the thiocolchicoside group [1]. This quantitative difference highlights the superior CNS side effect profile of tolperisone in a direct clinical comparison.

Clinical Trial Tolerability Adverse Events

Targeted Application Scenarios for (R)-Tolperisone Hydrochloride Based on Differentiated Evidence


Development of Enantiopure Muscle Relaxant Formulations for Predictable Pharmacodynamics

Based on the enantiomer-specific pharmacology [1], (R)-tolperisone is the ideal candidate for developing muscle relaxant drugs with a defined and targeted mechanism. Unlike the racemate, which contains 50% of the vasoactive S-enantiomer, using the pure (R)-form eliminates off-target activity and enables precise dose optimization for muscle spasticity and pain [2]. This is particularly valuable for formulations aiming to minimize peripheral side effects and maximize central muscle relaxation.

Research on Non-Sedating Sodium Channel Modulation

The distinct sodium channel blocking profile of tolperisone, specifically its lack of lidocaine-like prolongation of fast recovery kinetics [3], makes it a valuable tool compound for investigating state-dependent sodium channel modulation without the confounding local anesthetic effects. This is relevant for neurological research focused on pain, spasticity, and excitability disorders where minimizing sedation and cardiac effects (typical of lidocaine) is essential [4].

Clinical Trial Design for Muscle Spasticity with a Focus on Tolerability

The clinical evidence demonstrating a 3-fold lower incidence of sedation compared to thiocolchicoside [5] positions (R)-tolperisone as a preferred candidate for clinical trials in populations sensitive to CNS depressants, such as elderly patients, those with comorbid neurological conditions, or individuals requiring preserved daytime alertness. Its non-sedating profile is a key differentiator for study designs prioritizing patient compliance and safety [6].

Pharmacokinetic Studies on Stereoselective Drug Disposition and Chiral Inversion

The documented stereoselective disposition and mutual chiral inversion of tolperisone enantiomers in vivo [7] make (R)-tolperisone an excellent probe for studying enantiomer-specific pharmacokinetics. This compound can be used to investigate the impact of CYP2D6 polymorphisms on the metabolism of individual enantiomers and the extent of chiral inversion across species, providing critical data for regulatory submissions of chiral drugs [8].

Quote Request

Request a Quote for (R)-tolperisone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.